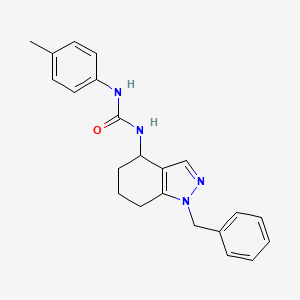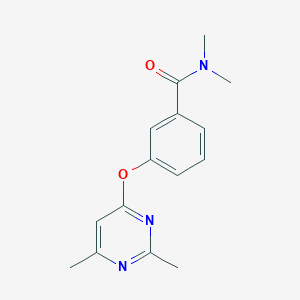![molecular formula C18H18N4O B7558705 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine, also known as JNJ-42756493, is a small molecule inhibitor that targets the Wnt signaling pathway. The Wnt signaling pathway plays a crucial role in embryonic development, tissue regeneration, and stem cell differentiation. Dysregulation of this pathway has been implicated in the development of several diseases, including cancer, osteoporosis, and Alzheimer's disease.
Mechanism of Action
The Wnt signaling pathway is activated by the binding of Wnt ligands to Frizzled receptors and LRP5/6 co-receptors. This leads to the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates transcription of Wnt target genes. The β-catenin destruction complex, which consists of Axin, APC, GSK3β, and CK1α, regulates the levels of β-catenin by phosphorylating it and targeting it for proteasomal degradation. 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine inhibits the β-catenin destruction complex by binding to Axin and preventing the phosphorylation and degradation of β-catenin.
Biochemical and Physiological Effects:
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been shown to inhibit the growth of several cancer cell lines, including colon, breast, and prostate cancer. In vivo studies have demonstrated that 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine reduces tumor growth and metastasis in mouse models of colon and breast cancer. 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has also been shown to enhance the differentiation of mesenchymal stem cells into osteoblasts, which suggests a potential therapeutic application for osteoporosis.
Advantages and Limitations for Lab Experiments
One advantage of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine is its specificity for the Wnt signaling pathway. This allows for targeted inhibition of this pathway without affecting other signaling pathways. However, one limitation of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine is its poor solubility, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine. One direction is to investigate its potential therapeutic applications for other diseases, such as Alzheimer's disease and liver fibrosis, which are also associated with dysregulation of the Wnt signaling pathway. Another direction is to develop more potent and soluble analogs of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine for improved efficacy and ease of use in experimental settings. Finally, further studies are needed to fully understand the mechanism of action of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine and its downstream effects on cellular processes.
Synthesis Methods
The synthesis of 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been described in a patent application by Johnson & Johnson. The synthesis involves the reaction of 2,6-dimethylpyrimidin-4-amine with 3-(2-bromoethoxy)aniline to form 2,6-dimethyl-N-(3-((2-bromoethoxy)phenyl))pyrimidin-4-amine. This compound is then reacted with 2-(pyridin-2-ylmethoxy)benzaldehyde to produce the final product, 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine.
Scientific Research Applications
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine has been extensively studied in preclinical models of cancer and other diseases. In vitro studies have shown that 2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine inhibits the Wnt signaling pathway by targeting the β-catenin destruction complex. This leads to decreased levels of β-catenin and downstream transcriptional targets, which are involved in cell proliferation, survival, and differentiation.
properties
IUPAC Name |
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-10-18(21-14(2)20-13)22-15-7-5-8-17(11-15)23-12-16-6-3-4-9-19-16/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQOAVBHGXZPFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NC2=CC(=CC=C2)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

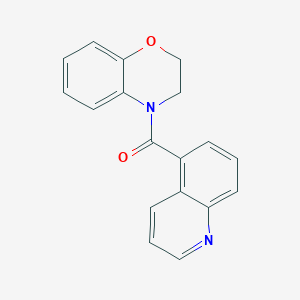


![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)

![N-[(5-bromofuran-2-yl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7558684.png)
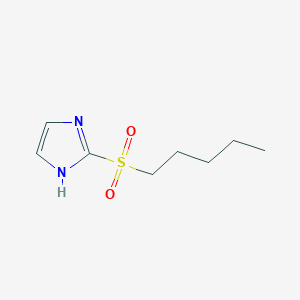
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)

![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)
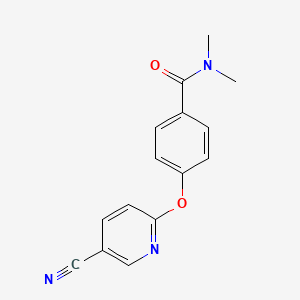
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)
